(E)-Stereochemical Fidelity: Exclusive E-Configuration Preserved via Ni(II)-Catalyzed Borylation
The compound is obtained exclusively as the (E)-isomer through a Ni(II)-catalyzed borylation of alkenyl methyl ethers. In this method, both E/Z mixtures of the starting alkenyl methyl ether are converted stereoconvergently into the single (E)-alkenyl boronic ester product [1]. This contrasts with other synthetic routes that may yield E/Z mixtures requiring chromatographic separation. The stereochemical integrity of the (E)-vinylboronate is critical because the geometry of the vinylboronate directly dictates the stereochemistry of the coupled product in subsequent Suzuki–Miyaura reactions [1].
| Evidence Dimension | Stereochemical purity of vinylboronate product |
|---|---|
| Target Compound Data | Exclusive (E)-isomer; stereoconvergent conversion from E/Z starting material mixtures [1] |
| Comparator Or Baseline | Alternative borylation methods (e.g., Pd-catalyzed borylation of vinyl halides) may produce E/Z mixtures; the (Z)-vinylboronic acid pinacol ester is a distinct compound with different reactivity |
| Quantified Difference | Single isomer vs. potential E/Z mixtures; stereoconvergent borylation eliminates need for isomer separation |
| Conditions | Ni(II) catalyst, B₂Pin₂, alkenyl methyl ether substrate, C–O bond cleavage conditions [1] |
Why This Matters
For procurement, the exclusive (E)-configuration ensures stereochemical predictability in downstream cross-coupling reactions, eliminating the risk of obtaining an isomeric mixture that would compromise stereospecific synthetic routes.
- [1] Qiu, X., Li, Y., Zhou, L., Chen, P., Zhang, Y., & Ling, Y. (2020). Nickel(II)-Catalyzed Borylation of Alkenyl Methyl Ethers via C–O Bond Cleavage. Organic Letters, 22(16), 6424–6428. View Source
